[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate
Overview
Description
[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate is a diglyceride, a type of glyceride consisting of two fatty acid chains covalently bonded to a glycerol molecule through ester linkages. This compound is notable for its unique structure, which includes two polyunsaturated fatty acids: eicosatrienoic acid (20:3) and arachidonic acid (20:4). These fatty acids are essential components of cell membranes and play crucial roles in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate typically involves the esterification of glycerol with the respective fatty acids. The reaction is usually catalyzed by enzymes such as lipases or chemical catalysts like sulfuric acid. The process involves the following steps:
Activation of Fatty Acids: The fatty acids are first activated by converting them into their corresponding acyl chlorides or anhydrides.
Esterification: The activated fatty acids are then reacted with glycerol under controlled conditions to form the diglyceride.
Industrial Production Methods
Industrial production of diglycerides often employs enzymatic methods due to their specificity and mild reaction conditions. Immobilized lipases are commonly used to catalyze the esterification of glycerol with fatty acids. This method offers high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate undergoes various chemical reactions, including:
Oxidation: The polyunsaturated fatty acids in the compound are prone to oxidation, leading to the formation of hydroperoxides and other oxidative products.
Hydrolysis: The ester bonds in the diglyceride can be hydrolyzed by lipases or chemical hydrolysis, resulting in the release of free fatty acids and glycerol.
Transesterification: This reaction involves the exchange of fatty acid chains with other alcohols or glycerides, catalyzed by enzymes or chemical catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides. The reaction conditions typically involve mild temperatures and the presence of antioxidants to control the reaction.
Hydrolysis: Enzymatic hydrolysis is carried out using lipases at physiological pH and temperature. Chemical hydrolysis may involve acidic or basic conditions.
Transesterification: Catalysts such as sodium methoxide or lipases are used under anhydrous conditions to facilitate the reaction.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids and glycerol.
Transesterification: New diglycerides or triglycerides with different fatty acid compositions.
Scientific Research Applications
[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate has diverse applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and hydrolysis mechanisms.
Biology: Investigated for its role in cell signaling and membrane dynamics.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases and metabolic disorders.
Mechanism of Action
The biological effects of [(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate are primarily mediated through its role as a second messenger in cell signaling pathways. The compound activates protein kinase C (PKC) by binding to its regulatory domain, leading to the phosphorylation of target proteins involved in various cellular processes. Additionally, the released fatty acids, such as arachidonic acid, serve as precursors for the synthesis of eicosanoids, which are potent signaling molecules involved in inflammation and immune responses .
Comparison with Similar Compounds
[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate can be compared with other diglycerides such as:
DG(203(8Z,11Z,14Z)/160/00): Contains a saturated fatty acid (palmitic acid) instead of arachidonic acid, leading to different physical and biological properties.
DG(180/204(5Z,8Z,11Z,14Z)/00): Contains a saturated fatty acid (stearic acid) and arachidonic acid, used in biochemical signaling studies.
DG(203(5Z,8Z,11Z)/204(8Z,11Z,14Z,17Z)/00): Contains different isomers of the fatty acids, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of polyunsaturated fatty acids, which confer distinct physical properties and biological functions.
Properties
Molecular Formula |
C43H70O5 |
---|---|
Molecular Weight |
667 g/mol |
IUPAC Name |
[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate |
InChI |
InChI=1S/C43H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-40-41(39-44)48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,23-26,30,32,41,44H,3-10,15-16,21-22,27-29,31,33-40H2,1-2H3/b13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,32-30-/t41-/m0/s1 |
InChI Key |
JDIBHXLLYJNLGX-YWTQTYENSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)OC[C@H](CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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